4-Oxa-1,2,6,9-tetraazaspiro[4.4]nonane
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Overview
Description
4-Oxa-1,2,6,9-tetraazaspiro[4.4]nonane is a spirocyclic compound characterized by its unique structure, which includes an oxygen atom and four nitrogen atoms within a nonane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxa-1,2,6,9-tetraazaspiro[4.4]nonane typically involves cycloaddition reactions. One common method includes the [3+2] cycloaddition of nitrile imines with arylidenethiohydantoins. This reaction is carried out under moderate to good yields and involves the generation of nitrile imines in situ from hydrazonyl chlorides .
Industrial Production Methods
While specific industrial production methods for 4-Oxa-1,2,6,9-tetraazaspiro[4This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Oxa-1,2,6,9-tetraazaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxidation state of the nitrogen atoms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-Oxa-1,2,6,9-tetraazaspiro[4.4]nonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of 4-Oxa-1,2,6,9-tetraazaspiro[4.4]nonane involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. This can lead to various biological effects, including inhibition or activation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
6,9-Dimethyl-1-oxa-4-thiaspiro[4.4]nonane: This compound has a similar spirocyclic structure but includes sulfur atoms instead of nitrogen.
Thioxo-tetraazaspiro[4.4]nonane: This compound includes sulfur atoms and has been studied for its unique chemical properties.
Uniqueness
4-Oxa-1,2,6,9-tetraazaspiro[4.4]nonane is unique due to its combination of oxygen and nitrogen atoms within the spirocyclic structure. This gives it distinct chemical and biological properties compared to similar compounds, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
500732-40-1 |
---|---|
Molecular Formula |
C4H10N4O |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
1-oxa-3,4,6,9-tetrazaspiro[4.4]nonane |
InChI |
InChI=1S/C4H10N4O/c1-2-6-4(5-1)8-7-3-9-4/h5-8H,1-3H2 |
InChI Key |
WPKOSKDLLHXMPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(N1)NNCO2 |
Origin of Product |
United States |
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